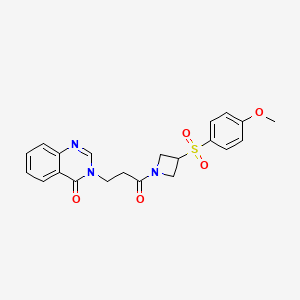

3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

3-(3-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 4(3H)-quinazolinone core substituted with a 3-oxopropyl chain linked to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including anticancer, antiviral, and anticonvulsant activities . The structural uniqueness of this compound lies in the integration of a sulfonylazetidine group, which may enhance metabolic stability and target binding compared to simpler substituents.

Properties

IUPAC Name |

3-[3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-29-15-6-8-16(9-7-15)30(27,28)17-12-24(13-17)20(25)10-11-23-14-22-19-5-3-2-4-18(19)21(23)26/h2-9,14,17H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFSKKLDPZWBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound features:

- Azetidine ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.

- Sulfonyl group : Enhances solubility and bioavailability.

- Quinazolinone core : Known for its wide range of pharmacological effects.

Antimicrobial Properties

Quinazolinone derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to 3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibit significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Structure | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazolyl Quinazolinones | S. aureus | 1–2 | |

| 1,3,4-Oxadiazolyl Quinazolinones | E. coli | 2–4 | |

| 1,3,4-Oxadiazolyl Quinazolinones | C. albicans | 0.5–1 |

The minimum inhibitory concentrations (MICs) indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Pharmacological Activities

Beyond antimicrobial properties, quinazolinone derivatives have shown promise in various pharmacological domains:

- Anticancer Activity : Studies suggest that quinazolinones can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Research has demonstrated the efficacy of related compounds in clinical settings:

- Antimicrobial Efficacy Study : A study evaluated various quinazolinone derivatives against resistant strains of bacteria. The results indicated that certain derivatives had lower MICs compared to traditional antibiotics, suggesting potential for new therapeutic agents .

- Anticancer Activity Assessment : In vitro studies on cancer cell lines showed that specific modifications to the quinazolinone structure enhanced cytotoxicity against breast and lung cancer cells .

Comparison with Similar Compounds

Key Observations :

- The presence of the sulfonylazetidine group in the target compound may confer higher metabolic stability compared to thioether or thiol-containing analogues (e.g., compounds 34 and ), as sulfonyl groups resist enzymatic oxidation .

Analogues with Heterocyclic Moieties

Compounds with piperazine or isoxazole rings demonstrate divergent pharmacological profiles:

Key Observations :

- Azetidine’s smaller ring size (4-membered vs. piperazine’s 6-membered) may reduce steric hindrance, improving target affinity .

Q & A

Q. What are the common synthetic routes for 3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, and what are their limitations?

The compound is synthesized via multi-step pathways involving alkylation of quinazolinone cores with functionalized intermediates. Key methods include:

- Alkylation of 4(3H)-quinazolinone with sulfonyl-azetidine precursors, often requiring metal catalysts like copper and prolonged reaction times .

- Multi-step coupling reactions , where intermediates like 3-halo-propanones or sulfonated azetidines are prepared before final assembly. Drawbacks include low yields (≤50%) due to side reactions and reliance on hazardous solvents (e.g., DMF) .

- Conventional thermal methods , which are time-intensive (24–72 hours) compared to microwave-assisted synthesis (reducing time to 1–4 hours) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) .

- HPLC/Purity Analysis : Quantifies impurities (<1% required for pharmacological studies) .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

Standard protocols include:

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to evaluate anti-proliferative activity .

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets .

- Antimicrobial disk diffusion tests (e.g., against S. aureus or E. coli) for broad-spectrum activity screening .

Advanced Research Questions

Q. How can researchers optimize the synthesis to overcome limitations like metal catalysts and long reaction times?

Methodological improvements include:

- Microwave-assisted synthesis : Reduces reaction time by 80–90% (e.g., from 24 hours to 2 hours) and improves yields (up to 75%) .

- Catalyst-free conditions : Using polar aprotic solvents (e.g., acetonitrile) at controlled temperatures (60–80°C) to minimize side reactions .

- Flow chemistry : Enhances reproducibility and scalability for multi-step reactions .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be analyzed?

Key steps for resolving discrepancies:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) and use statistical tools (e.g., ANOVA) .

- Metabolic stability testing : Assess compound degradation in cell media (e.g., via LC-MS) to rule out false negatives .

Q. What strategies are used in structure-activity relationship (SAR) studies for quinazolinone derivatives?

SAR methodologies include:

- Systematic substituent variation : Modifying the sulfonyl-azetidine group or methoxyphenyl moiety to assess impact on bioactivity .

- Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .

- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) with activity data to predict optimized analogs .

Q. What methods identify the biological targets of this compound in disease pathways?

Advanced target identification approaches:

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibition targets .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., EGFR or PI3K) and assessing resistance .

Q. How do computational methods aid in understanding its mechanism of action?

Computational workflows include:

- Molecular docking : Simulate binding poses with targets like tubulin (PDB ID: 1SA0) or DHFR (PDB ID: 1U72) to predict interactions .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.